molecular formula C20H18N4O4 B2749632 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1232979-31-5

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid

カタログ番号: B2749632
CAS番号: 1232979-31-5
分子量: 378.388
InChIキー: GTZOCEDCWYLCGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected triazole derivative. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is widely used in peptide synthesis due to its base-labile protection for amines, enabling selective deprotection under mild conditions. The triazole core, synthesized via 1,3-dipolar cycloaddition (click chemistry), enhances applications in bioconjugation and polymer chemistry . The ethyl linker between the Fmoc-protected amine and the triazole balances solubility and steric accessibility, making it suitable for solid-phase synthesis and drug design.

特性

IUPAC Name

1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c25-19(26)18-11-24(23-22-18)10-9-21-20(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,11,17H,9-10,12H2,(H,21,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZOCEDCWYLCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN4C=C(N=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis and Structural Characteristics

The compound can be synthesized using various methodologies, including click chemistry. The structure consists of a triazole ring linked to a carboxylic acid and an amino group, which are crucial for its biological activity. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility in biological systems.

Table 1: Key Structural Features

FeatureDescription
Triazole Ring1H-1,2,3-triazole
Carboxylic Acid4-carboxylic acid
Amino GroupAttached to ethyl chain
Fluorenylmethoxycarbonyl (Fmoc)Enhances stability and solubility

Antimicrobial Activity

Research indicates that derivatives of 1H-1,2,3-triazole-4-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that certain triazole derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives have been reported as low as 59.5 µg/ml against Bacillus subtilis and Vibrio cholerae .

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored. Notably, compounds containing the triazole moiety have demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer).

  • MTT Assay Results : In vitro studies using the MTT assay indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is heavily influenced by their structural features. Studies suggest that modifications to the functional groups can enhance or diminish their efficacy.

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Presence of carboxylic acidIncreased antimicrobial potency
Substituents on the triazole ringAltered binding affinity to target enzymes
Fluorenylmethoxycarbonyl groupImproved solubility and stability

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study evaluated a series of triazole compounds against multidrug-resistant bacterial strains. The results showed that specific modifications led to enhanced activity against resistant strains .
  • Anticancer Efficacy : In a comparative study involving various triazole derivatives, one compound demonstrated a significant reduction in cell viability in MCF-7 cells compared to controls, indicating its potential as an anticancer agent .

科学的研究の応用

Medicinal Chemistry

The compound's structure allows it to serve as a valuable building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group acts as a protecting group for the amine functionality, which is crucial during peptide assembly. This protection enables the selective addition of amino acids while preventing undesired reactions.

Key Findings:

  • Peptide Synthesis : The compound facilitates the synthesis of peptides with specific sequences and functionalities, enhancing the versatility of peptide-based drugs.
  • Biological Activity : Compounds containing triazole rings are known for their diverse biological activities, including antimicrobial and anticancer properties, making this compound a candidate for further pharmacological studies.

Bioconjugation Applications

The bifunctional nature of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid allows it to participate in bioconjugation reactions. The amine group can be coupled with various biomolecules such as proteins or nanoparticles, while the carboxylic acid group can be further functionalized.

Advantages:

  • Click Chemistry : The triazole moiety is compatible with click chemistry reactions, which are efficient for biomolecule conjugation. This method provides high yields and rapid reaction times, making it suitable for creating complex bioconjugates for drug delivery and diagnostics.

Interaction Studies

Research on the interactions of this compound with biological targets is crucial for understanding its mechanism of action and therapeutic potential.

Case Studies:

  • Binding Affinities : Studies have focused on the binding affinities of this compound with various enzymes and receptors. These interactions can elucidate its role in biological processes and help identify potential therapeutic targets.

Structural Comparisons

Comparative studies with structurally similar compounds highlight the unique aspects of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid.

Compound NameStructural FeaturesUnique Aspects
1H-1,2,3-TriazoleSimple triazole ringLacks additional functional groups
4-Amino-1H-triazoleAmino group at position 4More basic than target compound
5-(4-Methoxyphenyl)-1H-triazoleSubstituted phenyl groupExhibits different biological activity profiles

The presence of both an amine and a carboxylic acid functional group enhances its therapeutic applications compared to simpler triazoles.

類似化合物との比較

Comparison with Structural Analogs

Heterocyclic Core Variations

(a) 1,3-Thiazole Derivatives
  • Example: 2-[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylic acid (CID 66380227) Molecular Formula: C₂₁H₁₈N₂O₄S Key Features: Replaces triazole with a thiazole ring, which is sulfur-containing and more electron-rich. This increases stability under acidic conditions but reduces reactivity in click chemistry applications . Applications: Preferred in medicinal chemistry for thiazole’s bioactivity (e.g., antimicrobial or kinase inhibition).
(b) Oxazole Derivatives
  • Example: 4-Ethyl-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic acid Molecular Formula: C₂₁H₁₈N₂O₅ Key Features: Oxazole’s oxygen atom enhances polarity, improving aqueous solubility compared to triazole. However, reduced metabolic stability limits in vivo applications .
(c) Pyrazole Derivatives
  • Example: (E)-2-(4-((4-((Fmoc-amino)methyl)phenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl) acetic acid Key Features: Pyrazole’s hydrogen-bonding capability facilitates crystallinity, aiding structural characterization. Less reactive than triazoles in conjugation .

Linker Modifications

(a) Butyl-Linked Triazole
(b) Branched Linkers
  • Example: 3-[2-(Fmoc-amino)propan-2-yl]-1,2-oxazole-4-carboxylic acid Molecular Formula: C₂₂H₂₀N₂O₅ Key Features: Branched chains introduce steric hindrance, slowing coupling reactions but improving protease resistance in peptide analogs .

Functional Group Additions

  • Example: 4-(4-(Fmoc-amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid Molecular Formula: C₂₆H₂₃N₅O₅ Key Features: Methylation of heterocycles (pyrrole/imidazole) enhances metabolic stability and lipophilicity, favoring CNS-targeted drug design .

Comparative Data Table

Compound Name Heterocycle Linker Molecular Formula Molecular Weight Key Applications
Target Compound (Triazole-ethyl) 1,2,3-Triazole Ethyl C₂₂H₂₀N₄O₄ 404.42 Bioconjugation, SPPS*
2-[1-(Fmoc-amino)ethyl]-1,3-thiazole-4-carboxylic acid Thiazole Ethyl C₂₁H₁₈N₂O₄S 394.44 Antimicrobial agents
1-(4-(Fmoc-amino)butyl)-1H-triazole-4-carboxylic acid 1,2,3-Triazole Butyl C₂₄H₂₄N₄O₄ 448.47 Hydrophobic drug delivery
4-Ethyl-2-(Fmoc-amino)-1,3-oxazole-5-carboxylic acid Oxazole Ethyl C₂₁H₁₈N₂O₅ 378.38 Solubility-enhanced probes

*SPPS: Solid-phase peptide synthesis

準備方法

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction remains the most widely employed method for constructing the 1,2,3-triazole core. A representative synthesis pathway involves:

Step 1: Synthesis of Fmoc-aminoethyl azide

  • React Fmoc-protected ethylenediamine with sodium azide and triphenylphosphine in THF at 0°C (yield: 85–92%).
  • Critical parameter: Strict moisture control to prevent hydrolysis of the Fmoc group.

Step 2: Alkyne precursor preparation

  • Propiolic acid derivatives serve as optimal partners, enabling direct introduction of the carboxylic acid moiety.
  • Activation via esterification (methyl or ethyl esters) improves handling during subsequent steps.

Step 3: Cycloaddition reaction

Parameter Optimal Condition
Catalyst CuI (5 mol%)
Solvent DMF:THF (1:3)
Temperature 40°C, 12 h
Yield 78–84%

Post-reaction purification via silica chromatography (ethyl acetate/hexane gradient) achieves >95% purity.

Grignard Carboxylation Methodology

Advanced Functionalization Techniques

Fmoc Group Introduction Strategies

Two principal approaches dominate:

Pre-cycloaddition protection :

  • Advantages: Simplified purification, minimizes side reactions
  • Limitations: Requires azide derivatives stable to Cu catalysis

Post-synthesis protection :

  • React triazole-amine intermediate with Fmoc-Cl in dichloromethane
  • Triethylamine (2.5 eq) as base, 0°C to room temperature, 4 h
  • Yield: 89–93% with <2% Fmoc decomposition

Characterization and Validation

Spectroscopic Analysis

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, triazole-H)
  • δ 7.75–7.32 (m, 8H, fluorenyl aromatic)
  • δ 4.25 (t, J = 6.8 Hz, 2H, CH₂-Fmoc)
  • δ 3.98 (q, 2H, CH₂-NHCO)

FT-IR (cm⁻¹) :

  • 1715 (C=O, Fmoc)
  • 1680 (C=O, carboxylic acid)
  • 1550 (triazole ring)

Crystallographic Validation

While direct crystal data for the target compound remains unreported, analogous structures demonstrate:

  • Planar triazole ring with dihedral angles <10° relative to adjacent substituents
  • Fmoc group adopts staggered conformation minimizing steric strain

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Emerging protocols demonstrate:

  • 3-fold yield improvement (92% vs batch 78%)
  • Residence time: 8 minutes at 100°C
  • Catalyst recycling system reduces Cu waste

Green Chemistry Metrics

Metric CuAAC Method Grignard Method
E-factor 18.7 42.3
PMI (kg/kg) 32 89
Energy (kJ/mol) 480 1120

Applications in Bioconjugation

The compound's dual functionality enables:

  • Peptide nucleic acid (PNA) synthesis : Site-specific incorporation via Fmoc deprotection
  • Metal-organic frameworks (MOFs) : Carboxylic acid coordinates to Cu/Zr nodes (surface area: 1200–1500 m²/g)
  • Prodrug development : pH-sensitive triazole cleavage in physiological conditions

Q & A

Q. Primary techniques :

  • NMR spectroscopy : Use ¹H, ¹³C, and 2D ¹H-¹⁵N HMBC to confirm Fmoc group placement, triazole regiochemistry, and hydrogen bonding patterns (e.g., NH signals at δ 7.5–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~480–500 Da, depending on substituents).
  • Elemental analysis : Validate purity (>95%) and stoichiometry .

Advanced tip : Compare experimental NMR shifts with DFT-calculated values for ambiguous signals .

Basic: What safety precautions are critical when handling this compound?

Hazard profile (based on structurally related Fmoc derivatives):

  • Acute toxicity : Oral, dermal, and inhalation hazards (Category 4, H302/H312/H332) .
  • Handling : Use PPE (nitrile gloves, lab coat), work in a fume hood, and avoid dust formation .
  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent Fmoc deprotection .

Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can reaction yields be optimized for the CuAAC step?

Q. Key variables :

  • Catalyst system : Use CuI (5 mol%) with tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand .
  • Solvent choice : Toluene or DMF at 80–100°C improves regioselectivity and reduces side reactions.
  • Azide purity : Pre-purify azide precursors via column chromatography (silica gel, hexane/EtOAc) to avoid Cu poisoning .

Troubleshooting : Low yields may indicate moisture sensitivity—ensure anhydrous conditions and molecular sieves.

Advanced: What computational tools are effective for studying this compound’s interactions with biological targets?

Q. Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., proteases) via the carboxylic acid and triazole motifs .
  • MD simulations : GROMACS/AMBER for stability analysis of Fmoc-group interactions in lipid bilayers .
  • QSAR modeling : Correlate substituent effects (e.g., Fmoc vs. Boc groups) on bioactivity using MOE or RDKit .

Case study : Analogous Fmoc-triazole derivatives showed inhibitory activity against SARS-CoV-2 Mpro in silico (IC₅₀ ~10 µM) .

Advanced: How do structural modifications influence the compound’s biological activity?

Q. Structure-activity relationship (SAR) insights :

Modification Effect on Activity Reference
Fmoc → Boc protection Reduced cellular uptake (logP ↓ 0.5)
Triazole → Tetrazole Enhanced metal chelation
Ethyl spacer → PEG Improved solubility (aqueous buffer)

Experimental validation : Test analogs in enzyme inhibition assays (e.g., fluorescence-based proteolysis) and compare IC₅₀ values .

Advanced: How to resolve contradictions in NMR data for Fmoc-protected intermediates?

Q. Common issues :

  • Signal splitting : Dynamic Fmoc-group rotation causes splitting in ¹H NMR. Use variable-temperature NMR (VT-NMR) at –40°C to freeze conformers .
  • Solvent artifacts : DMSO-d₆ may deprotect Fmoc; prefer CDCl₃ or D₂O for acidic protons .
  • 15N HMBC ambiguity : Assign NH correlations using gradient-enhanced experiments with 256 increments .

Advanced: What are the environmental implications of this compound’s degradation?

Q. Ecotoxicity considerations :

  • Persistence : Fmoc groups resist hydrolysis (t₁/₂ > 24 hrs at pH 7), requiring enzymatic cleavage (e.g., piperidine) .
  • Waste disposal : Neutralize with 1M HCl, adsorb on activated carbon, and incinerate as hazardous waste .

Regulatory compliance : Follow REACH guidelines for R&D exemptions (annual tonnage < 1 kg) .

Advanced: How to design derivatives for improved pharmacokinetics?

Q. Strategies :

  • Prodrug approach : Esterify the carboxylic acid to enhance membrane permeability (e.g., ethyl ester) .
  • PEGylation : Attach polyethylene glycol to the triazole nitrogen for prolonged circulation .
  • Fluorination : Introduce CF₃ groups at the phenyl ring to boost metabolic stability .

In vitro testing : Use Caco-2 monolayers for permeability assays and microsomal stability studies .

Advanced: What analytical challenges arise during HPLC purification?

Q. Optimization tips :

  • Column selection : C18 (5 µm, 250 mm) with 0.1% TFA in H₂O/ACN gradient (5→95% over 30 min) .
  • Detection : UV at 265 nm (Fmoc absorbance) and 220 nm (carboxylic acid) .
  • Peak broadening : Add 10 mM ammonium formate to improve ionization in LC-MS .

Validation : Collect fractions and analyze by HRMS and ¹H NMR to confirm purity (>98%) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。